

Application Note & Protocol: Quantification of Monobutyltin (MBT) by Isotope Dilution Mass Spectrometry (IDMS)

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Compound of Interest

Compound Name: 2-Benzothiazolethiol-d4

Cat. No.: B584626

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Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the accurate quantification of monobutyltin (MBT) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). MBT is a toxic organotin compound, and its precise measurement is crucial for environmental monitoring and toxicology studies. IDMS offers high accuracy and precision by using an isotopically labeled internal standard to correct for sample preparation losses and instrumental variations.^{[1][2][3]} This application note outlines the complete workflow, from sample preparation and derivatization to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

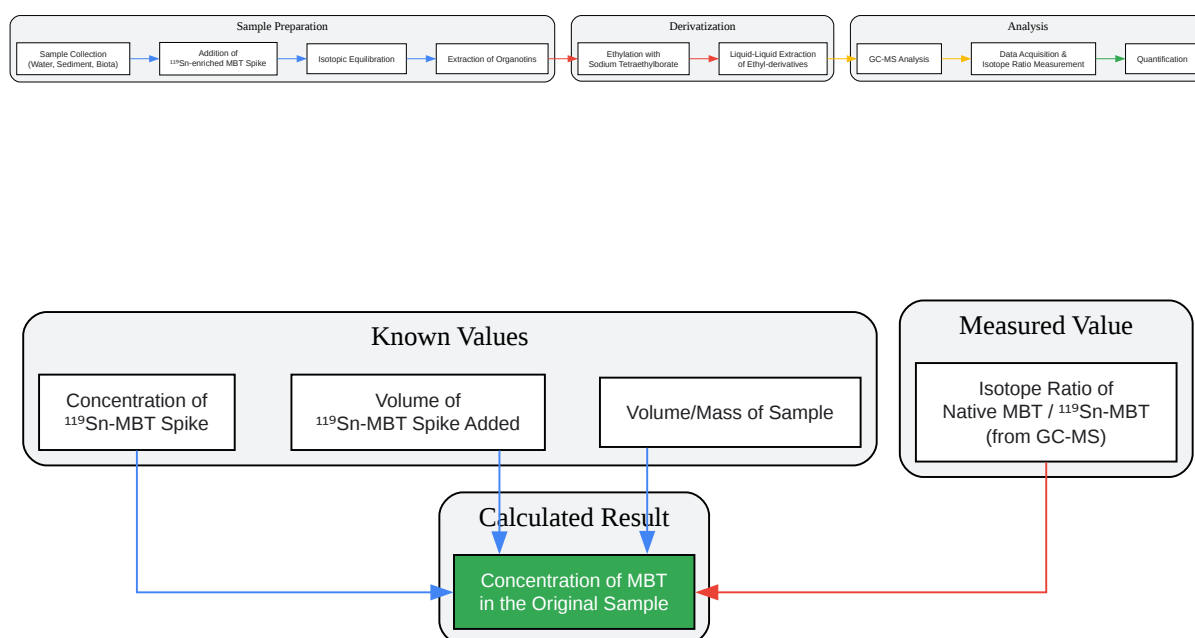
Introduction

Monobutyltin (MBT) is a degradation product of tributyltin (TBT), a compound infamously used in antifouling paints. Due to its toxicity and persistence in the environment, the quantification of MBT in various samples such as water, sediment, and biological tissues is of significant interest. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of trace-level analytes.^{[1][2][3]} The principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, ¹¹⁹Sn-enriched MBT) to the sample at the beginning of the analytical procedure.^[1] This "isotopic spike" serves as an internal standard

that experiences the same chemical and physical processes as the native analyte throughout the entire analytical workflow. By measuring the ratio of the native analyte to the isotopic spike in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during sample preparation and analysis.^{[1][3]}

Experimental Workflow

The following diagram illustrates the general workflow for the determination of MBT by IDMS.



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